![molecular formula C20H18FN3O3S2 B298844 N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide
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Overview
Description
N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide, also known as compound X, is a synthetic compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cancer cell growth and proliferation. Specifically, N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. Compound X also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X has been shown to have other biochemical and physiological effects. Studies have shown that N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Compound X has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X in lab experiments is its specificity for cancer cells. Compound X has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of using N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research involving N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X. One direction is to further explore its mechanism of action and identify additional enzymes that it may inhibit. Another direction is to develop more effective formulations of N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X that can improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X in animal models and clinical trials.
Synthesis Methods
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluoroaniline with 4-nitrobenzenesulfonyl chloride to form 4-nitro-N-(4-fluorophenyl)benzenesulfonamide. The nitro group is then reduced using iron powder and acetic acid to form N-(4-fluorophenyl)benzenesulfonamide. The final step involves the reaction of N-(4-fluorophenyl)benzenesulfonamide with 2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethanol to form N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X.
Scientific Research Applications
Compound X has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide X has anti-tumor activity and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound X has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide |
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Molecular Formula |
C20H18FN3O3S2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18FN3O3S2/c1-15-11-12-28-19(15)13-22-23-20(25)14-24(17-9-7-16(21)8-10-17)29(26,27)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25)/b22-13+ |
InChI Key |
FJJDWTWZDGGHJW-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CC1=C(SC=C1)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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